BenchChemオンラインストアへようこそ!

2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide

SYK inhibition kinase assay biochemical potency

2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide (CAS 1153252-57-3), also known as TAK-659 or mivavotinib, is a synthetic small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It belongs to the 4-aminopiperidine acetamide class and was developed through structure-based drug design for hematological oncology indications.

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
CAS No. 1153252-57-3
Cat. No. B1462637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide
CAS1153252-57-3
Molecular FormulaC12H25N3O
Molecular Weight227.35 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)CN1CCC(CC1)N
InChIInChI=1S/C12H25N3O/c1-10(2)3-6-14-12(16)9-15-7-4-11(13)5-8-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)
InChIKeyJOIJLNOJHWQKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide (TAK-659 / Mivavotinib): A Dual SYK/FLT3 Inhibitor for Oncology Research Procurement


2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide (CAS 1153252-57-3), also known as TAK-659 or mivavotinib, is a synthetic small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It belongs to the 4-aminopiperidine acetamide class and was developed through structure-based drug design for hematological oncology indications . TAK-659 has advanced to Phase I/II clinical evaluation for B-cell lymphomas and acute myeloid leukemia (AML), demonstrating single-agent clinical activity and a pharmacokinetic profile supporting once-daily oral dosing .

Why SYK Inhibitors Are Not Interchangeable: The Case for TAK-659 (2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide) in Scientific Procurement


SYK inhibitors share a common nominal target but diverge profoundly in kinase selectivity spectra, pharmacokinetic half-lives, and clinical efficacy profiles. Fostamatinib (R406) inhibits SYK with an IC₅₀ of approximately 41 nM and carries a terminal half-life of ~15 hours as its active metabolite, while entospletinib demonstrates Syk IC₅₀ of 7.7 nM but lacks meaningful FLT3 activity . These differences in target engagement kinetics, off-target liability, and dosing interval translate into non-overlapping therapeutic windows that cannot be bridged by simple concentration adjustment. Therefore, substituting one SYK inhibitor for another without accounting for these quantitative variances risks experimental irreproducibility and compromised translational relevance.

Quantitative Differentiation Evidence: 2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide (TAK-659) Versus In-Class SYK Inhibitors


Superior SYK Enzyme Potency: TAK-659 (IC₅₀ = 3.2 nM) Versus Entospletinib (IC₅₀ = 7.7 nM)

TAK-659 inhibits spleen tyrosine kinase (SYK) with an IC₅₀ of 3.2 nM in cell-free biochemical assays . In contrast, entospletinib (GS-9973), another clinically evaluated selective SYK inhibitor, demonstrates an IC₅₀ of 7.7 nM under comparable cell-free assay conditions . This represents an approximately 2.4-fold greater enzymatic potency for TAK-659.

SYK inhibition kinase assay biochemical potency

Head-to-Head Antiproliferative Superiority in Primary AML Patient Cells: TAK-659 Versus Four SYK Inhibitors

In a head-to-head comparison of five SYK inhibitors tested simultaneously on primary AML cells from 59 consecutively enrolled patients, TAK-659 at 0.5 µM reduced median proliferation to 19% of untreated control (range: 2–112%), the lowest residual proliferation among all tested agents. Comparatively, fostamatinib at 1 µM achieved a median of 27% (range: 2–96%), entospletinib at 10 µM achieved 36% (range: 4–109%), cerdulatinib at 0.05 µM achieved 66% (range: 10–126%), and RO9021 at 5 µM achieved 20% (range: 3–88%) .

acute myeloid leukemia SYK inhibitor comparison antiproliferative assay

Broad Kinase Selectivity: >50-Fold Window for SYK/FLT3 Over 290 Off-Target Kinases

TAK-659 was profiled against a broad panel of over 290 protein kinases and demonstrated more than 50-fold selectivity for SYK and FLT-3 over all other kinases tested . This selectivity margin quantifies a low off-target liability relative to the intended pharmacological targets. While other SYK inhibitors such as cerdulatinib also inhibit JAK family kinases, and fostamatinib's active metabolite R406 shows activity against multiple kinases including Lyn and Lck, the 50-fold selectivity window of TAK-659 provides a cleaner pharmacological tool for dissecting SYK/FLT3-dependent biology .

kinase selectivity off-target profiling SYK/FLT3 dual inhibition

Long Human Terminal Half-Life Enables Once-Daily Dosing: TAK-659 (~37 h) Versus Fostamatinib (~15 h)

TAK-659 exhibits a terminal elimination half-life of approximately 37 hours in humans following oral administration, with rapid absorption (median Tmax ~2 hours) . By comparison, fostamatinib's active metabolite R406 has a terminal half-life of approximately 15 hours . The 2.5-fold longer half-life of TAK-659 supports once-daily dosing with sustained target coverage over the entire dosing interval, whereas fostamatinib requires twice-daily administration to maintain adequate SYK inhibition.

pharmacokinetics half-life once-daily dosing

Clinically Demonstrated Single-Agent Activity in Relapsed/Refractory DLBCL: 28% ORR with 19% Complete Response Rate

In a Phase I clinical trial of TAK-659 involving 105 patients with relapsed/refractory B-cell lymphoma, TAK-659 as a single agent achieved an overall response rate (ORR) of 28% (23% intent-to-treat) among 43 response-evaluable patients with diffuse large B-cell lymphoma (DLBCL), including a complete response (CR) rate of 19% . This single-agent activity in a heavily pretreated population establishes clinical proof-of-concept. By comparison, single-agent fostamatinib in relapsed/refractory DLBCL demonstrated an ORR of approximately 10–17% with a median progression-free survival of only 4.6–5.7 months in a separate study .

B-cell lymphoma clinical efficacy overall response rate

Optimal Research and Procurement Application Scenarios for 2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide (TAK-659)


Translational AML Research Requiring Direct Pharmacodynamic Comparison of SYK Inhibitors in Primary Patient Samples

TAK-659 is the compound of choice for preclinical AML studies that demand benchmarking against established SYK inhibitors. The head-to-head antiproliferative data from Brattås et al. (2022) demonstrate that TAK-659 at 0.5 µM achieves a median residual proliferation of 19% in primary AML cells—outperforming fostamatinib (27%), entospletinib (36%), cerdulatinib (66%), and RO9021 (20%) at their respective tested concentrations . Researchers designing ex vivo drug sensitivity profiling experiments on primary AML cohorts can confidently select TAK-659 as the most potent antiproliferative SYK inhibitor in this disease context.

Kinase Selectivity Profiling Studies Requiring a Clean SYK/FLT3 Pharmacological Tool with Minimal Off-Target Liability

For studies aimed at dissecting SYK-specific versus FLT3-specific signaling contributions in hematopoietic cells, TAK-659's >50-fold selectivity margin over 290 other kinases ensures that observed biological effects are attributable to dual SYK/FLT3 inhibition rather than confounding kinase off-targets . This selectivity profile makes TAK-659 superior to multi-kinase SYK inhibitors such as cerdulatinib (dual SYK/JAK) for pathway deconvolution experiments.

In Vivo Oncology Pharmacology Studies Requiring Once-Daily Oral Dosing with Sustained Target Coverage

TAK-659's human terminal half-life of ~37 hours enables once-daily oral administration with sustained 24-hour target engagement . This pharmacokinetic advantage simplifies dosing schedules in murine xenograft or patient-derived xenograft (PDX) models compared to twice-daily fostamatinib, reducing animal handling burden and improving experimental throughput. The high oral bioavailability (82% rat, 88% dog, 85% monkey) further supports robust exposure in preclinical species .

Drug Development Programs Targeting Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)

With demonstrated single-agent clinical activity producing a 28% ORR and 19% CR rate in relapsed/refractory DLBCL patients, TAK-659 serves as a clinically validated lead compound for combination therapy development in B-cell lymphoma . Pharmaceutical research teams pursuing novel SYK/FLT3 inhibitor scaffolds can use TAK-659 as a benchmark comparator in both in vitro potency assays and in vivo efficacy models.

Quote Request

Request a Quote for 2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.